5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15859559
InChI: InChI=1S/C7H7N3/c8-5-6-4-7-2-1-3-10(7)9-6/h4H,1-3H2
SMILES:
Molecular Formula: C7H7N3
Molecular Weight: 133.15 g/mol

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile

CAS No.:

Cat. No.: VC15859559

Molecular Formula: C7H7N3

Molecular Weight: 133.15 g/mol

* For research use only. Not for human or veterinary use.

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile -

Specification

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
IUPAC Name 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile
Standard InChI InChI=1S/C7H7N3/c8-5-6-4-7-2-1-3-10(7)9-6/h4H,1-3H2
Standard InChI Key OTZAFKVZBIZILU-UHFFFAOYSA-N
Canonical SMILES C1CC2=CC(=NN2C1)C#N

Introduction

The compound 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile is a derivative of the pyrrolopyrazole class, which is known for its diverse biological activities and applications in medicinal chemistry. Despite the lack of specific information on this exact compound in the provided search results, we can infer its properties and potential applications based on related compounds and general trends in pyrrolopyrazole chemistry.

Synthesis and Preparation

The synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile would likely involve a multi-step process starting from simpler pyrrolopyrazole derivatives. Common methods might include:

  • Cyanation Reactions: Using cyanide sources like sodium cyanide or zinc cyanide in the presence of a catalyst to introduce the nitrile group.

  • Dehydration Reactions: If starting from a carboxamide precursor, dehydration could be used to form the nitrile.

Biological Activities and Applications

Pyrrolopyrazoles are known for their potential in medicinal chemistry, exhibiting activities such as:

  • Antimicrobial Agents: Some pyrrolopyrazoles have shown effectiveness against various microorganisms.

  • Anticancer Agents: They have been explored for their potential in cancer therapy due to their ability to interact with biological targets.

  • Neuroprotective Agents: Some derivatives have demonstrated neuroprotective effects, making them candidates for neurological disorders.

Data Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoleC6H8N2108.14107862-65-7
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehydeC7H8N2O132.15623564-46-5
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acidC7H8N2O2148.15-

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator